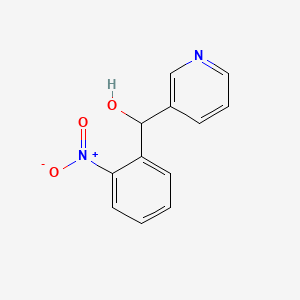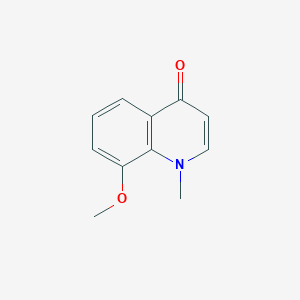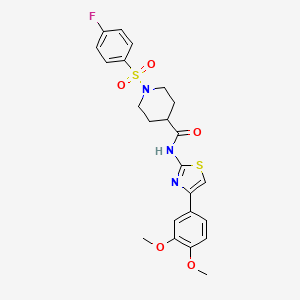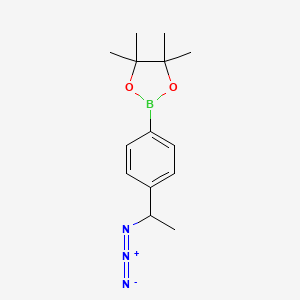
2-(4-(1-Azidoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(4-(1-Azidoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a complex organic molecule. Unfortunately, there is limited information available on this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of pyridinium salts involves various synthetic routes and reactivity . Another example is the conversion of primary azides to aldehydes, which can be catalyzed by active site variants of myoglobin .Chemical Reactions Analysis
Organic azides, which are structurally similar to the requested compound, have been shown to undergo a variety of chemical reactions. For example, intramolecular amination via acid-catalyzed rearrangement of azides has been demonstrated . Additionally, the oxidation of primary azides to aldehydes has been catalyzed by active site variants of myoglobin .科学的研究の応用
Inhibitory Activity Against Serine Proteases
The compound's derivatives, 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes, have shown inhibitory activity against serine proteases such as thrombin. This activity was observed in both solid-state and solution states, highlighting the potential of this compound in biologically relevant environments (Spencer et al., 2002).
Molecular Structure Analysis
The molecular structure of related compounds, such as 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane, has been extensively studied. This includes single-crystal X-ray diffraction analysis, revealing no significant intramolecular or intermolecular interaction with the Lewis acidic boron atom, which could be crucial for understanding the reactivity and binding properties of these compounds (Coombs et al., 2006).
Coupling Reactions and Physicochemical Properties
The compound has been used in coupling reactions, such as the synthesis and coupling reaction of azulenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolanes. These reactions are essential for studying the physicochemical properties of azulene oligomers, indicating the compound's role in complex chemical syntheses (Kurotobi et al., 2002).
Detection of Reactive Oxygen Species in Living Cells
A 4-substituted pyrene derivative of the compound has been designed for the detection of hydrogen peroxide (H2O2) in living cells. This derivative shows outstanding sensitivity and selectivity for H2O2, indicating its potential application in biological and medical research (Nie et al., 2020).
Precision Synthesis in Polymer Science
The compound is used in precision synthesis, such as in the catalyst-transfer Suzuki-Miyaura coupling polymerization of related dioxaborolane derivatives. This application is crucial for creating polymers with specific properties, including regioregularity and molecular weight distribution, indicating its importance in material science (Yokozawa et al., 2011).
作用機序
Target of Action
The primary target of 2-(4-(1-Azidoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is organic azides . Organic azides are a class of compounds that have been shown to undergo intramolecular rearrangement to form amines . This reaction is particularly useful in the synthesis of heterocyclic amines, which are valuable in various fields including medicinal chemistry .
Mode of Action
The compound interacts with its targets through a process known as intramolecular amination via acid-catalyzed rearrangement of azides . This reaction proceeds via a concerted transition state with nitrogen elimination and alkyl/aryl migration occurring at the same time . Two conformers of protonated azides — syn- and anti- — were shown to precede corresponding transition states . The reaction follows the Curtin-Hammett scenario as the energy gap required for conformer interconversion was substantially lower than the activation barrier of either transition state .
Biochemical Pathways
The affected pathway is the synthesis of amines from organic azides. The compound facilitates the intramolecular rearrangement of azides to form amines, including the preparation of difficult-to-access and valuable heterocyclic amines . This process is a potent synthetic route to a sought-after amine functionality .
Result of Action
The result of the action of 2-(4-(1-Azidoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is the formation of amines from organic azides . This includes the preparation of difficult-to-access and valuable heterocyclic amines . The reaction is predicted to be a selective process with migratory aptitude increasing in a row alkyl<Ar-EWG<Ar-EDG (EWG — electron withdrawing group; EDG — electron donating group), which was supported by experimental results .
Action Environment
The action of 2-(4-(1-Azidoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is influenced by the presence of an acid catalyst, which promotes the rearrangement of azides . The reaction is also influenced by the nature of the azide substrate, with different substrates showing different reactivity
特性
IUPAC Name |
2-[4-(1-azidoethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BN3O2/c1-10(17-18-16)11-6-8-12(9-7-11)15-19-13(2,3)14(4,5)20-15/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSBEGRVQCFRLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(1-Azidoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-5-phenylthiophene-3-carboxamide](/img/structure/B2516999.png)
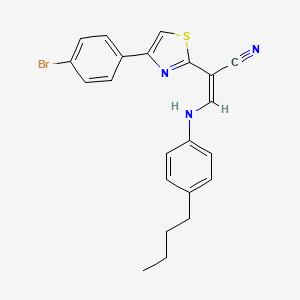
![4-chloro-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2517004.png)
![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(4-fluorophenyl)-2-oxoethyl]propanamide](/img/structure/B2517005.png)
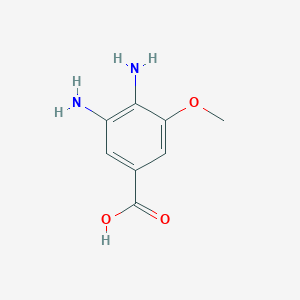

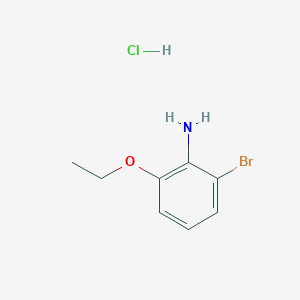
![5-bromo-2-chloro-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2517011.png)

